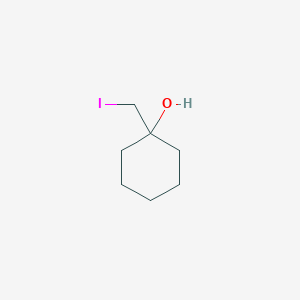

1-(Iodomethyl)cyclohexan-1-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(iodomethyl)cyclohexan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13IO/c8-6-7(9)4-2-1-3-5-7/h9H,1-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKIIOMJZFIPEKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(CI)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 1 Iodomethyl Cyclohexan 1 Ol

Nucleophilic Substitution Reactions

Unimolecular (SN1) Pathways and Carbocation Intermediates

The structure of 1-(Iodomethyl)cyclohexan-1-ol, featuring a tertiary carbon atom bonded to the iodomethyl group, predisposes it to unimolecular nucleophilic substitution (SN1) reactions. savemyexams.com The SN1 mechanism is a two-step process initiated by the departure of the leaving group, in this case, the iodide ion, to form a carbocation intermediate. libretexts.org This initial step is the slow, rate-determining step of the reaction. savemyexams.com The resulting tertiary carbocation is stabilized by the electron-donating inductive effects of the three alkyl groups attached to the positively charged carbon, as well as by hyperconjugation. savemyexams.comfiveable.me

The stability of this carbocation intermediate is a crucial factor driving the SN1 pathway. fiveable.me Once formed, the planar carbocation can be attacked by a nucleophile from either face, which can lead to a mixture of stereoisomers if the carbon center is chiral. libretexts.org The presence of a polar protic solvent can further facilitate the SN1 reaction by stabilizing both the departing leaving group and the carbocation intermediate. fiveable.me

Steric and Electronic Influences on Reactivity

The reactivity of this compound in nucleophilic substitution reactions is significantly influenced by both steric and electronic effects. dalalinstitute.com The bulky cyclohexyl group and the iodomethyl group create considerable steric hindrance around the reaction center. This steric congestion disfavors the bimolecular (SN2) pathway, which requires a backside attack by the nucleophile, further promoting the SN1 mechanism. dalalinstitute.commasterorganicchemistry.com

Electronically, the hydroxyl group on the cyclohexane (B81311) ring can exert an influence on the reaction. While the inductive effect of the oxygen atom is electron-withdrawing, the presence of lone pairs of electrons could potentially lead to intramolecular interactions. Furthermore, the nature of the solvent and the nucleophile plays a critical role. Good nucleophiles that are weak bases will favor substitution over elimination. libretexts.org

Table 1: Factors Influencing Nucleophilic Substitution of this compound

| Factor | Influence on Reactivity | Primary Mechanism Favored |

|---|---|---|

| Substrate Structure | Tertiary carbon center provides stability to the carbocation intermediate. | SN1 savemyexams.com |

| Steric Hindrance | Bulky groups around the reaction center hinder backside attack. | SN1 dalalinstitute.com |

| Leaving Group | Iodide is a good leaving group, facilitating carbocation formation. | SN1 fiveable.me |

| Solvent | Polar protic solvents stabilize the carbocation and leaving group. | SN1 fiveable.me |

| Nucleophile | Weakly basic, good nucleophiles favor substitution over elimination. | SN1 libretexts.org |

Elimination Reaction Pathways

Dehydrohalogenation Processes (E1 Mechanisms)

In the presence of a non-nucleophilic or weakly basic solvent, particularly at elevated temperatures, this compound can undergo elimination reactions. masterorganicchemistry.com Given the tertiary nature of the substrate and its ability to form a stable carbocation, the unimolecular elimination (E1) mechanism is the predominant pathway. masterorganicchemistry.com Similar to the SN1 reaction, the E1 mechanism begins with the formation of a carbocation intermediate. masterorganicchemistry.com However, instead of being attacked by a nucleophile, a base abstracts a proton from an adjacent carbon atom, leading to the formation of a double bond. saskoer.ca

The E1 reaction is often in competition with the SN1 reaction, as they share the same initial carbocation-forming step. libretexts.org The reaction conditions, particularly the nature of the solvent and the temperature, are critical in determining the ratio of substitution to elimination products. masterorganicchemistry.com

Formation of Olefinic Products

The dehydrohalogenation of this compound via the E1 mechanism can lead to the formation of different olefinic products, depending on which proton is abstracted by the base. According to Zaitsev's rule, the major product will be the most substituted, and therefore most stable, alkene. saskoer.camasterorganicchemistry.com In this case, elimination can result in the formation of two primary products: 1-(iodomethylene)cyclohexan-1-ol and 1-methylenecyclohexan-1-ol, with the latter potentially being more favored due to greater substitution of the double bond. The regioselectivity of the elimination is governed by the stability of the resulting alkenes. masterorganicchemistry.com

The use of a bulky base can sometimes lead to the formation of the less substituted "Hofmann" product due to steric hindrance, but this is less common in E1 reactions.

Table 2: Potential Olefinic Products from E1 Elimination of this compound

| Product Name | Structure | Predicted Stability (based on Zaitsev's Rule) |

|---|---|---|

| 1-Methylenecyclohexan-1-ol | Trisubstituted alkene | Major Product masterorganicchemistry.com |

| 1-(Iodomethylene)cyclohexan-1-ol | Disubstituted alkene | Minor Product |

Intramolecular Rearrangement Processes

Carbocation intermediates, such as the one formed from this compound, are susceptible to rearrangement to form more stable carbocations. masterorganicchemistry.com While the initial tertiary carbocation is relatively stable, the possibility of ring expansion or other intramolecular shifts cannot be entirely ruled out, especially under certain reaction conditions. For instance, a 1,2-hydride or alkyl shift could potentially lead to a rearranged carbocation, which would then proceed to react via substitution or elimination.

Intramolecular reactions can also be envisioned where the hydroxyl group acts as an internal nucleophile. biointerfaceresearch.com For example, under appropriate conditions, the oxygen of the hydroxyl group could attack the carbon bearing the iodine, leading to the formation of a cyclic ether. Such intramolecular cyclization reactions are often influenced by the stereochemistry of the starting material and the reaction conditions. biointerfaceresearch.com

Semipinacol Rearrangement Studies

The semipinacol rearrangement is a type of pinacol (B44631) rearrangement that involves the 1,2-shift of a group in a carbocation intermediate. synarchive.commasterorganicchemistry.com This reaction is particularly relevant to this compound due to the potential for carbocation formation at the carbon bearing the hydroxyl group.

Carbocationic Cascade Mechanisms

The generation of a carbocation at the tertiary carbon of this compound can initiate a cascade of rearrangements. This process typically begins with the protonation of the hydroxyl group by an acid catalyst, followed by the loss of a water molecule to form a tertiary carbocation. This carbocation can then undergo a 1,2-hydride or alkyl shift, leading to a more stable carbocation, which is a resonance form of a protonated ketone. masterorganicchemistry.com The reaction is completed by deprotonation to yield the final ketone product. Such carbocationic cascades have been strategically employed in the synthesis of complex natural products and molecules with congested quaternary carbon centers. researchgate.net

Migratory Aptitude of Ring and Side-Chain Substituents

In the context of semipinacol rearrangements, the migratory aptitude of different groups plays a crucial role in determining the product distribution. wikipedia.org Generally, the group that can better stabilize the resulting positive charge will preferentially migrate. For alkyl groups, the general order of migratory aptitude is tertiary > secondary > primary. In the case of this compound and its derivatives, the competition between the migration of a ring carbon and a side-chain substituent is a key factor. The relief of ring strain and electronic effects of substituents can significantly influence this competition. For instance, in related bicyclic systems, the migratory aptitude of a bridging carbon can be influenced by the strain release associated with the rearrangement. rsc.orgnih.gov

Halonium Ion-Assisted Rearrangements

The presence of the iodine atom in this compound introduces the possibility of halonium ion-assisted rearrangements. The intramolecular participation of the iodine atom can lead to the formation of a cyclic iodonium (B1229267) ion intermediate. biointerfaceresearch.comsemanticscholar.org The subsequent nucleophilic attack by the hydroxyl group can facilitate ring expansion or contraction, depending on the stereochemistry and reaction conditions. This type of rearrangement has been observed in various systems and is a powerful tool for the construction of diverse heterocyclic and carbocyclic frameworks. biointerfaceresearch.comutexas.edu The formation of such intermediates is often stereospecific and can be influenced by the solvent and the nature of the electrophile used to initiate the reaction. semanticscholar.org

Oxidative Rearrangements

Oxidative rearrangements of this compound can lead to the formation of various carbonyl compounds. These reactions often involve the use of specific oxidizing agents that can promote both oxidation of the alcohol and a subsequent rearrangement. While specific studies on this compound are not extensively documented in this exact context, analogous transformations in similar systems provide valuable insights. For example, the use of oxidants like 2-iodylbenzoic acid (IBX) can promote the oxidative rearrangement of tertiary allylic alcohols to enones. orientjchem.org In the case of 1,1-disubstituted alkenes, palladium-catalyzed oxidative rearrangements have been developed to synthesize ketones, proceeding through a Pd(II)/Pd(IV) catalytic cycle involving a 1,2-alkyl/Pd(IV) dyotropic rearrangement. nih.gov These methods highlight the potential for developing similar oxidative rearrangement strategies for this compound.

Radical Reaction Pathways Involving Iodomethyl Functionality

The carbon-iodine bond in the iodomethyl group is relatively weak and can undergo homolytic cleavage to generate a primary alkyl radical. acs.org This radical can then participate in a variety of transformations.

Intramolecular Cyclization: The generated radical can undergo intramolecular cyclization, particularly if an unsaturated moiety is present elsewhere in the molecule. This approach is a common strategy for the synthesis of cyclic compounds. bbhegdecollege.com

Intermolecular Reactions: The radical can also react with other molecules in an intermolecular fashion. For instance, it can add to alkenes or alkynes, or undergo coupling reactions. acs.org

Reductive Deiodination: The iodomethyl group can be reduced to a methyl group using radical-based reducing agents like tributyltin hydride or less toxic alternatives such as tris(trimethylsilyl)silane. bbhegdecollege.com

The generation of the radical can be initiated by various methods, including the use of radical initiators like AIBN, photolysis, or by single-electron transfer from a metal. acs.orgbbhegdecollege.com

Functional Group Interconversions and Derivatization Reactions

The hydroxyl and iodomethyl groups in this compound are amenable to a wide range of functional group interconversions and derivatization reactions. vanderbilt.eduslideshare.netsci-hub.selibretexts.org

The hydroxyl group can be:

Oxidized: to the corresponding ketone. chegg.com

Esterified or Etherified: to form esters and ethers.

Replaced: with other nucleophiles via substitution reactions, often after conversion to a better leaving group like a tosylate. vanderbilt.edu

The iodomethyl group can undergo:

Nucleophilic Substitution: The iodide is a good leaving group and can be readily displaced by various nucleophiles such as amines, azides, cyanides, and alkoxides to introduce new functionalities. vanderbilt.edusmolecule.com This is a common strategy for elaborating the carbon skeleton.

Finkelstein Reaction: The iodide can be exchanged for other halogens, such as bromide or chloride. vanderbilt.edu

These derivatization reactions are crucial for creating a library of compounds with diverse structures and properties, which can be valuable for various applications, including medicinal chemistry. smolecule.comresearchgate.net

Theoretical and Computational Studies on 1 Iodomethyl Cyclohexan 1 Ol Reactivity and Structure

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost. It is widely used to study the electronic structure and properties of molecules. nih.gov

Ground State Geometries and Conformational Analysis

The cyclohexane (B81311) ring is known for its chair conformation, which minimizes angle and torsional strain. researchgate.net For a substituted cyclohexane like 1-(Iodomethyl)cyclohexan-1-ol, a key area of investigation would be the conformational preferences of the iodomethyl and hydroxyl groups. These substituents can exist in either axial or equatorial positions. gmu.edu

A DFT study would optimize the geometries of the possible conformers (e.g., iodomethyl-axial/hydroxyl-equatorial, iodomethyl-equatorial/hydroxyl-axial, and diaxial/diequatorial orientations of the substituent on the iodomethyl group). The relative energies of these conformers would be calculated to determine the most stable ground state geometry. Factors such as steric hindrance and intramolecular interactions (e.g., hydrogen bonding between the hydroxyl group and the iodine atom) would be quantified. sapub.org

Interactive Data Table: Hypothetical Conformational Energies of this compound

Note: The following table is a hypothetical representation of data that would be generated from DFT calculations and is for illustrative purposes only, as specific experimental or computational data for this compound is not available.

| Conformer | Substituent Orientation | Relative Energy (kcal/mol) | Population at 298 K (%) |

| 1 | Equatorial -CH₂I, Axial -OH | 0.00 | 75.3 |

| 2 | Axial -CH₂I, Equatorial -OH | 1.20 | 12.5 |

| 3 | Equatorial -CH₂I, Equatorial -OH | 0.25 | 12.2 |

Transition State Characterization for Reaction Mechanisms

DFT calculations are instrumental in elucidating reaction mechanisms by locating and characterizing transition states. acs.org For this compound, potential reactions for study could include nucleophilic substitution at the iodomethyl group or elimination reactions. The geometry, vibrational frequencies, and energy of the transition state for a proposed reaction pathway would be calculated to understand the reaction kinetics.

Energetic Profiles of Reaction Pathways

By calculating the energies of reactants, intermediates, transition states, and products, a complete energetic profile of a reaction pathway can be constructed. rsc.org This would allow for the determination of activation energies and reaction enthalpies, providing a deeper understanding of the reaction's feasibility and selectivity. For instance, the mechanism of iodine-mediated reactions often involves complex intermediates that can be effectively studied using these methods. nih.gov

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) is a method used to analyze the electron density to define atomic properties and the nature of chemical bonds. A QTAIM analysis of this compound would provide quantitative information about the C-I, C-O, and potential intramolecular hydrogen bonds, classifying them as either shared (covalent) or closed-shell (ionic, van der Waals) interactions.

Natural Bond Orbital (NBO) Analysis for Electronic Structure and Charge Transfer

Natural Bond Orbital (NBO) analysis transforms the calculated wave function into a set of localized orbitals that align with the intuitive Lewis structure of a molecule. researchgate.net For this compound, NBO analysis would be used to:

Determine the natural atomic charges on each atom, providing insight into the molecule's polarity.

Analyze donor-acceptor interactions, which can reveal the presence and strength of hyperconjugative effects and intramolecular hydrogen bonding.

Quantify the hybridization of the atomic orbitals involved in bonding.

Molecular Dynamics (MD) Simulations for Solvent Effects and Conformations

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing insights into the dynamic behavior of a system. morressier.com For this compound, MD simulations would be particularly useful for:

Studying the conformational flexibility of the molecule in different solvent environments. The presence of a solvent can influence the relative stability of different conformers. gmu.edu

Investigating the structure of the solvent around the solute molecule and its role in mediating chemical reactions.

Exploring the time-dependent behavior of intramolecular interactions.

Electrostatic Potential (ESP) Surface Analysis for Electrophilic Activation

Theoretical and computational chemistry provides powerful tools for understanding molecular structure and reactivity. For this compound, an analysis of its Molecular Electrostatic Potential (ESP) surface is particularly insightful for predicting how it will interact with electrophiles, which are electron-seeking species. The ESP map illustrates the three-dimensional charge distribution of a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). libretexts.orgresearchgate.net

The ESP is calculated using quantum mechanical methods, such as Density Functional Theory (DFT), to determine the electrostatic potential at the electron density surface of the molecule. rsc.org This surface provides a visual guide to the molecule's reactive sites. youtube.com Different colors are used to represent varying potential values:

Red: Indicates regions of most negative electrostatic potential, which are rich in electrons and are the most likely sites for an electrophilic attack. researchgate.netresearchgate.net

Blue: Represents regions of most positive electrostatic potential, which are electron-deficient. researchgate.netresearchgate.net

Green/Yellow: Denotes areas of neutral or intermediate potential. researchgate.net

For this compound, a tertiary alcohol, the ESP surface reveals distinct features that govern its electrophilic activation. physicsandmathstutor.comspectroscopyonline.com The primary site for electrophilic interaction is the oxygen atom of the hydroxyl (-OH) group. Due to oxygen's high electronegativity, this region possesses a significant negative electrostatic potential, making it a strong nucleophilic center. researchgate.net An incoming electrophile, such as a proton (H⁺) from an acid catalyst, will be strongly attracted to this electron-rich area. masterorganicchemistry.com

This initial interaction, the protonation of the hydroxyl group, is a critical step in many reactions of alcohols. It converts the poor leaving group (-OH) into a much better leaving group, water (-OH₂⁺). masterorganicchemistry.com This "activation" facilitates subsequent reactions like nucleophilic substitution (Sₙ1 or Sₙ2) or elimination (E1 or E2), where the C-O bond is cleaved. masterorganicchemistry.comchemguide.co.uk

The iodine atom in the iodomethyl group also contributes significantly to the molecule's electronic landscape. While halogens are generally electronegative, larger halogens like iodine are highly polarizable. physicsandmathstutor.com This can lead to an anisotropic distribution of electron density around the iodine atom. A region of positive electrostatic potential, known as a sigma-hole (σ-hole), can form on the outermost surface of the iodine atom, opposite the C-I bond. This site can engage in halogen bonding, a type of noncovalent interaction, with nucleophiles. chemrxiv.org Conversely, the sides of the iodine atom are typically electron-rich and exhibit a negative potential.

The cyclohexyl ring, composed of carbon and hydrogen atoms, generally forms a large, non-polar region of near-neutral electrostatic potential. masterorganicchemistry.com

The table below summarizes the expected characteristics of the key reactive sites on the ESP surface of this compound based on established chemical principles for similar functional groups.

Table 1: Predicted Electrostatic Potential Characteristics and Reactivity of this compound

| Molecular Region / Atomic Site | Predicted Electrostatic Potential | Color on ESP Map | Implication for Electrophilic Activation |

| Hydroxyl Oxygen | Strongly Negative | Red | Primary site for electrophilic attack (e.g., protonation), leading to activation of the alcohol. researchgate.net |

| Hydroxyl Hydrogen | Strongly Positive | Blue | Susceptible to interaction with nucleophiles or bases; acts as a hydrogen bond donor. researchgate.net |

| Iodine Atom (outermost surface) | Moderately Positive (σ-hole) | Blue-Green | Can act as a Lewis acidic site, participating in halogen bonding. chemrxiv.org |

| Iodine Atom (sides) | Moderately Negative | Yellow-Orange | Can interact with electrophiles, though less favored than the hydroxyl oxygen. |

| Cyclohexyl Framework | Near-Neutral | Green | Generally unreactive towards electrophiles under standard conditions. masterorganicchemistry.com |

Advanced Spectroscopic Characterization Methodologies in Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural analysis of organic compounds, offering unparalleled detail regarding the chemical environment of magnetically active nuclei. emory.edu

The three-dimensional arrangement of atoms, or stereochemistry, is a critical aspect of a molecule's identity and reactivity. In the case of 1-(Iodomethyl)cyclohexan-1-ol, the cyclohexane (B81311) ring can adopt various conformations, and the substituents on the quaternary carbon create a specific spatial arrangement.

¹H NMR and ¹³C NMR are fundamental in determining the stereochemistry. The chemical shifts of the protons and carbons in the cyclohexane ring are highly sensitive to their axial or equatorial positions. For instance, axial protons typically resonate at a higher field (lower ppm) compared to their equatorial counterparts due to anisotropic effects. In this compound, the presence of a chiral center, even though it is a quaternary carbon, can lead to diastereotopic protons in the adjacent methylene (B1212753) groups of the cyclohexane ring, resulting in distinct chemical shifts and coupling patterns. masterorganicchemistry.com This diastereotopicity arises because the two protons on a given carbon are in different chemical environments relative to the chiral center. masterorganicchemistry.com

The Nuclear Overhauser Effect (NOE) is a powerful technique for determining spatial proximity between atoms. wordpress.com By irradiating a specific proton, an enhancement in the signal of nearby protons (typically within 5 Å) can be observed, providing definitive evidence of their relative stereochemistry. wordpress.com For this compound, NOE experiments can elucidate the orientation of the iodomethyl group relative to the axial and equatorial protons of the cyclohexane ring.

Table 1: Hypothetical ¹H NMR Data for Stereochemical Assignment of this compound

| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | NOE Correlations |

| OH | 2.15 | s | - | CH₂-I, Cyclohexyl H |

| CH₂-I | 3.30 | s | - | OH, Cyclohexyl H |

| Cyclohexyl H (axial) | 1.20-1.45 | m | - | OH, CH₂-I |

| Cyclohexyl H (equatorial) | 1.50-1.75 | m | - | OH, CH₂-I |

Note: This table is illustrative and based on general principles of NMR spectroscopy.

Understanding the progress of a chemical reaction in real-time is crucial for optimizing reaction conditions and identifying transient intermediates. In situ NMR spectroscopy allows for the non-invasive monitoring of a reaction as it occurs within the NMR spectrometer. osf.iomagritek.com This technique is particularly valuable for studying the formation of this compound, for example, from the reaction of a suitable precursor.

By acquiring spectra at regular intervals, the disappearance of reactant signals and the appearance of product signals can be quantified, providing kinetic data for the reaction. uib.no Furthermore, the detection of short-lived intermediates that might not be observable by conventional analysis can offer deep mechanistic insights. magritek.com Modern benchtop NMR spectrometers, which can be placed directly in a fume hood, have made in situ reaction monitoring more accessible. magritek.com

While one-dimensional NMR provides information about the chemical environment and coupling of nuclei, two-dimensional (2D) NMR experiments reveal correlations between different nuclei, establishing the connectivity of the molecular skeleton. walisongo.ac.idlibretexts.org

COSY (Correlation Spectroscopy): This homonuclear experiment correlates protons that are coupled to each other, typically through two or three bonds. libretexts.org For this compound, a COSY spectrum would show cross-peaks between adjacent protons in the cyclohexane ring, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly bonded to carbons. walisongo.ac.id It is invaluable for assigning the ¹³C signals based on the known ¹H assignments. Each cross-peak in an HSQC spectrum represents a C-H bond.

Table 2: Expected 2D NMR Correlations for this compound

| Technique | Correlated Nuclei | Information Provided |

| COSY | ¹H - ¹H | Connectivity of protons within the cyclohexane ring. |

| HSQC | ¹H - ¹³C (one bond) | Direct C-H bond correlations, aiding in ¹³C peak assignment. |

| HMBC | ¹H - ¹³C (multiple bonds) | Connectivity across the entire molecule, including between the iodomethyl group and the cyclohexane ring. |

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. libretexts.org These techniques are complementary and are particularly useful for identifying functional groups.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. pg.edu.pl Different functional groups absorb at characteristic frequencies, making FT-IR an excellent tool for qualitative analysis.

For this compound, the FT-IR spectrum would be expected to show the following key absorptions:

O-H Stretch: A broad and strong absorption in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group.

C-H Stretch: Absorptions in the 2850-3000 cm⁻¹ range are due to the C-H stretching vibrations of the cyclohexane ring and the iodomethyl group. docbrown.info

C-O Stretch: A strong absorption in the 1000-1200 cm⁻¹ region corresponds to the C-O stretching vibration of the tertiary alcohol.

C-I Stretch: The C-I stretching vibration is expected to appear in the far-infrared region, typically between 500-600 cm⁻¹.

Table 3: Characteristic FT-IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| -OH | Stretching | 3200 - 3600 | Strong, Broad |

| C-H (sp³) | Stretching | 2850 - 3000 | Strong |

| C-O | Stretching | 1000 - 1200 | Strong |

| C-I | Stretching | 500 - 600 | Medium to Weak |

Raman spectroscopy is a light scattering technique that provides information about the vibrational modes of a molecule. spectroscopyonline.com It is particularly sensitive to non-polar bonds and symmetric vibrations, making it a valuable complement to FT-IR. libretexts.org A key advantage of Raman spectroscopy is its insensitivity to water, which allows for the analysis of aqueous samples without significant interference.

In the Raman spectrum of this compound, the symmetric vibrations of the cyclohexane ring would be prominent. ustc.edu.cn The C-I bond, being relatively non-polar, would also be expected to show a distinct Raman signal. Polarized Raman spectroscopy can further provide information about the symmetry of the vibrational modes. edinst.com

Table 4: Expected Raman Shifts for Key Vibrational Modes in this compound

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

| Cyclohexane Ring Breathing | ~801 | Strong |

| C-C Stretching | 1000 - 1200 | Medium |

| C-H Bending/Scissoring | ~1444 | Medium |

| C-I Stretching | 500 - 600 | Medium |

Data for cyclohexane ring modes are based on known values for cyclohexane. edinst.com

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. Its application is crucial for determining the molecular weight and elemental composition of a compound, as well as for identifying and quantifying its presence in complex mixtures.

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unequivocal determination of a compound's molecular formula by providing highly accurate mass measurements. For this compound, with a nominal mass of 240 g/mol , HRMS can distinguish its exact mass from other potential compounds with the same nominal mass but different elemental compositions.

The molecular formula of this compound is C₇H₁₃IO. The theoretical exact mass can be calculated using the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁶O, and ¹²⁷I). This calculated exact mass serves as a benchmark for experimental HRMS measurements. A close correlation between the measured and calculated mass, typically within a few parts per million (ppm), provides strong evidence for the assigned molecular formula. While specific HRMS data for this compound is not widely published, the technique's utility is well-established for analogous halogenated compounds.

Table 1: Theoretical Mass Data for this compound

| Property | Value |

| Molecular Formula | C₇H₁₃IO |

| Molar Mass | 240.08 g/mol |

| Theoretical Exact Mass | 239.9957 g/mol |

Note: The theoretical exact mass is calculated based on the most common isotopes of the elements.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it an ideal technique for analyzing the purity of volatile and semi-volatile compounds and identifying components in a mixture. etamu.edu In the context of this compound, GC-MS analysis would involve injecting a vaporized sample into a GC column, where it is separated from any impurities or other components based on differences in boiling points and interactions with the column's stationary phase.

As each separated component elutes from the GC column, it enters the mass spectrometer, which generates a mass spectrum. This spectrum displays the molecular ion peak (M⁺) corresponding to the intact molecule and a series of fragment ion peaks. The fragmentation pattern is a unique "fingerprint" for a specific compound and can be used for its identification by comparing it to spectral libraries. For alcohols like this compound, common fragmentation pathways include the loss of a water molecule (M-18) or the loss of the iodomethyl group. savemyexams.com

X-ray Diffraction Studies of Crystalline Derivatives

X-ray diffraction (XRD) on single crystals is the definitive method for determining the three-dimensional arrangement of atoms in a molecule and the packing of molecules in a crystal lattice. nih.gov While this compound may be a liquid or a low-melting solid at room temperature, it can be converted into crystalline derivatives suitable for XRD analysis.

The process involves growing a high-quality single crystal of a derivative, which is then irradiated with X-rays. The resulting diffraction pattern is used to calculate an electron density map, from which the precise positions of all atoms can be determined. This provides invaluable information on bond lengths, bond angles, and torsional angles, confirming the connectivity and stereochemistry of the molecule.

For this compound, a suitable crystalline derivative could be formed, for example, by reaction with a carboxylic acid to form a solid ester or with an isocyanate to form a solid carbamate. The analysis of such a derivative would provide unambiguous proof of the compound's structure, including the conformation of the cyclohexane ring (typically a chair conformation) and the relative orientation of the hydroxyl and iodomethyl groups. While crystallographic data for this compound itself or its simple derivatives are not currently in the public crystallographic databases, studies on other functionalized cyclohexanol (B46403) derivatives demonstrate the power of this technique in providing detailed structural insights. beilstein-journals.orgnih.gov

Applications of 1 Iodomethyl Cyclohexan 1 Ol As a Key Synthetic Intermediate

Precursor in Complex Organic Synthesis

The unique arrangement of functional groups in 1-(Iodomethyl)cyclohexan-1-ol facilitates its use in sophisticated organic syntheses, enabling the construction of intricate cyclic and stereochemically defined systems.

The synthesis of chiral molecules is a cornerstone of modern organic chemistry, particularly in the development of pharmaceuticals. Halomethyl carbinols, including this compound, are precursors for creating stereocenters. For instance, the reduction of related α-haloketones can proceed with high stereoselectivity, influenced by the choice of reducing agent and reaction conditions. montclair.edu While specific studies on this compound are limited, the principles derived from analogous bromomethyl ketones are applicable. The reduction of the corresponding ketone, 1-(iodomethyl)cyclohexyl ketone, would likely yield a halohydrin with a specific diastereoselectivity (erythro or threo), which can then be used in subsequent stereospecific reactions. montclair.edu

These stereodefined halohydrins are valuable intermediates. For example, they are precursors to chiral epoxides, which are highly sought-after building blocks for synthesizing complex natural products and pharmaceuticals. The stereoselective formation of tertiary C-O bonds can be achieved via nucleophilic substitution at the quaternary carbon of related cyclopropyl (B3062369) carbinol derivatives, a principle that highlights the potential for creating congested stereocenters using such intermediates. researchgate.net

Table 1: Factors Influencing Stereoselectivity in the Reduction of α-Haloketones

| Factor | Influence on Stereoselectivity | Example Reagent/Condition |

| Reducing Agent | The steric bulk and electronic properties of the hydride source can favor attack from a specific face of the carbonyl. | Sodium borohydride (B1222165) (NaBH₄), L-Selectride |

| Solvent | The polarity and coordinating ability of the solvent can influence the conformation of the substrate and the reactivity of the reducing agent. | Ethanol, Tetrahydrofuran (THF) |

| Temperature | Lower temperatures often enhance stereoselectivity by reducing the kinetic energy of the system, amplifying small energetic differences between transition states. | -78 °C, -45 °C |

| Protecting Groups | The presence of bulky protecting groups on nearby functionalities can direct the approach of the reducing agent. | Boc (tert-butyloxycarbonyl) |

This table is based on general principles of stereoselective reduction of ketones, as specific data for 1-(iodomethyl)cyclohexyl ketone is not available.

This compound is an ideal precursor for one-carbon ring expansion reactions, primarily through rearrangement mechanisms that convert the six-membered cyclohexane (B81311) ring into a seven-membered cycloheptane (B1346806) system. A classic example applicable here is the Tiffeneau–Demjanov rearrangement. sioc-journal.cn While this reaction traditionally involves a 1-aminomethyl-cycloalkanol, an analogous rearrangement can be initiated from this compound.

The process would involve the conversion of the iodomethyl group into a suitable leaving group, followed by a rearrangement. A more direct pathway involves the formation of a carbocation or a related reactive intermediate at the exocyclic carbon. This prompts a 1,2-alkyl shift, where one of the ring carbons migrates to the exocyclic carbon, resulting in the expansion of the ring by one carbon atom. This reaction is a powerful method for synthesizing cycloheptanones, which are important precursors for various pharmaceuticals and fragrances. wikipedia.orgthieme-connect.de The reaction of 1-(bromomethyl)cyclohexanols with Grignard reagents, for example, is known to promote rearrangement to cycloheptanones. thieme-connect.de Given the higher reactivity of the iodo-analogue, similar or even milder conditions would be expected to effect the same transformation.

Conversely, while ring expansion is the more common pathway for this substrate, ring-contraction reactions are also a fundamental tool in organic synthesis, often proceeding through different mechanisms like photochemical rearrangements or specific oxidative processes. acs.org However, the structure of this compound is primarily suited for expansion.

Table 2: General Mechanism for Ring Expansion of this compound

| Step | Description | Intermediate Formed |

| 1. Activation | The iodomethyl group is activated, often with a Lewis acid or by forming an organometallic intermediate, to facilitate the departure of the iodide ion. | A primary carbocation or a related reactive species. |

| 2. Rearrangement | A carbon-carbon bond from the cyclohexane ring migrates to the electron-deficient exocyclic carbon. This is the key ring-expanding step. | A more stable tertiary oxonium ion or cycloheptyl cation. |

| 3. Tautomerization/Workup | The intermediate is converted to the final, stable cycloheptanone (B156872) product upon workup. | Cycloheptanone. |

This mechanism is an adaptation of well-known rearrangement principles like the Tiffeneau-Demjanov rearrangement.

Role in Pharmaceutical and Agrochemical Synthesis Research

The utility of organoiodine compounds as intermediates in the synthesis of biologically active molecules is well-established. wikipedia.org Their high reactivity allows for the efficient introduction of complex fragments and the construction of molecular scaffolds.

This compound provides a versatile scaffold that can be elaborated into a wide range of structures. The cycloheptanone derived from its ring expansion is a precursor to molecules like Bencyclane, a spasmolytic and vasodilator. thieme-connect.de The cyclohexane ring itself is a common motif in pharmaceuticals, and the dual functionality of this intermediate allows for multiple points of diversification. The iodomethyl group can be displaced by various nucleophiles (amines, thiols, azides) to introduce new functional groups, while the tertiary alcohol can be used as a handle for further modifications or can influence the molecule's pharmacokinetic properties. Organoiodine compounds, in general, are used in the synthesis of various drugs, including antibacterial and antiviral agents. nih.gov

In convergent synthesis, complex molecules are assembled from several pre-synthesized fragments. The high reactivity of the carbon-iodine bond makes this compound an excellent electrophilic fragment for coupling reactions. It can participate in reactions like the Finkelstein reaction or be converted into an organometallic reagent (e.g., an organolithium or Grignard reagent) for subsequent addition to carbonyls or other electrophiles. This allows for the efficient and controlled formation of carbon-carbon bonds, a critical step in building the carbon skeleton of complex target molecules. wikipedia.org Hypervalent iodine reagents, derived from simpler organoiodine compounds, are also widely used for their mild and selective oxidizing properties in the construction of heterocyclic compounds, which are prevalent in pharmaceuticals. sioc-journal.cn

Utility in Materials Science Chemistry

The applications of organoiodine compounds extend to the field of materials science, particularly in polymer chemistry. While specific use-cases for this compound are not widely documented, its properties suggest several potential roles. Diaryliodonium salts, a class of hypervalent iodine compounds, are used as initiators in polymerization reactions. scispace.com

Furthermore, organoiodine compounds can be incorporated into polymer structures to impart specific properties. For example, polymers containing iodine can exhibit increased radio-opacity, making them suitable for developing biodegradable medical contrast agents. google.com The reactivity of the C-I bond can also be exploited in controlled polymerization techniques. The alcohol functionality of this compound could be esterified with a polymerizable group, such as an acrylate, allowing it to be incorporated as a monomer into a polymer chain. The pendant iodomethyl group would then be available for post-polymerization modification, enabling the synthesis of functional materials with tailored properties. Polymer-supported hypervalent iodine reagents have also been developed as recyclable, environmentally benign oxidizing agents. researchgate.net

Exploration in New Reaction Methodologies

The dual functionality of this compound makes it an attractive substrate for developing and exploring novel synthetic transformations. The reactive iodomethyl group is an excellent electrophile and a precursor for radical and organometallic species, while the hydroxyl group can be used to direct reactions or be transformed into other functional groups.

The formation of carbon-carbon bonds is fundamental to organic synthesis. cambridge.org The iodomethyl group of this compound is a highly reactive electrophilic site, making it an ideal substrate for various C-C bond-forming reactions. chemrevise.org

Key reaction types include:

Nucleophilic Substitution: Strong carbon nucleophiles, such as organocuprates (Gilman reagents), enolates derived from 1,3-dicarbonyl compounds, and cyanide ions, can readily displace the iodide to form a new C-C bond. cambridge.orgchemrevise.org This allows for the straightforward introduction of alkyl, acyl, and cyano functionalities.

Palladium-Catalyzed Cross-Coupling: Alkyl iodides are competent coupling partners in a variety of palladium-catalyzed reactions. core.ac.ukdokumen.pub These methods enable the formation of C(sp³)–C(sp²), and C(sp³)–C(sp) bonds. For example, coupling with organoboronic acids (Suzuki reaction), terminal alkynes (Sonogashira reaction), or alkenes (Heck-type reactions) can be envisioned, significantly expanding the molecular complexity. core.ac.ukdokumen.pub

Radical Reactions: The weak C-I bond can be homolytically cleaved to generate a primary alkyl radical. This radical can participate in various C-C bond-forming processes, including addition to alkenes and alkynes. nih.gov

The following table summarizes potential C-C bond-forming reactions using this compound.

| Reaction Type | Reagent(s) | Catalyst/Conditions | Product Type |

| Nucleophilic Substitution | Lithium dialkylcuprate (R₂CuLi) | Ether, low temp. | 1-(Alkylmethyl)cyclohexan-1-ol |

| Enolate Alkylation | Diethyl malonate, NaOEt | Ethanol, reflux | Diethyl 2-((1-hydroxycyclohexyl)methyl)malonate |

| Cyanation | Sodium cyanide (NaCN) | DMSO or EtOH/H₂O | (1-Hydroxycyclohexyl)acetonitrile chemrevise.org |

| Suzuki Coupling | Arylboronic acid (ArB(OH)₂) | Pd catalyst (e.g., Pd(PPh₃)₄), base | 1-(Arylmethyl)cyclohexan-1-ol dokumen.pub |

| Sonogashira Coupling | Terminal alkyne (R-C≡CH) | Pd/Cu catalyst, base | 1-(Alk-2-yn-1-yl)cyclohexan-1-ol |

| Radical Addition | Alkene (e.g., Styrene) | Radical initiator (e.g., AIBN) or photolysis | 1-(3-Iodo-1-phenylpropyl)cyclohexan-1-ol nih.gov |

While this compound itself does not readily cyclize, it serves as a key building block for precursors that undergo facile iodocyclization reactions. researchgate.netclockss.org This strategy is a powerful tool for constructing a variety of iodine-containing carbo- and heterocycles. researchgate.netmdpi.com The general approach involves functionalizing the hydroxyl group with a tether containing an alkene or alkyne. Subsequent treatment with a base or a catalyst can then trigger an intramolecular cyclization, where the unsaturated bond attacks the electrophilic carbon bearing the iodine.

A prominent application of this methodology is in the synthesis of spiro-heterocycles, which are important scaffolds in medicinal chemistry. mmu.ac.uk For instance, converting the hydroxyl group of this compound into an ether linked to an allylic or propargylic group would generate a substrate primed for cyclization. An intramolecular Williamson ether synthesis-type reaction, or a radical-based cyclization, could lead to the formation of spirocyclic ethers like oxaspiro[4.5]decanes. clockss.org

The table below illustrates hypothetical pathways to heterocycles starting from derivatives of this compound.

| Derivative Structure | Reaction Type | Conditions | Resulting Heterocycle |

| O-Allyl ether derivative | Intramolecular Iodoetherification | Base (e.g., NaH) or Ag⁺ salt | 2-(Iodomethyl)-1-oxaspiro[4.5]decane |

| O-Propargyl ether derivative | Intramolecular Iodoetherification (6-exo-dig) | Base (e.g., t-BuOK), I₂ (if starting from alcohol) | 2-(Iodomethylidene)-1-oxaspiro[4.5]decane researchgate.net |

| N-Allyl amine derivative | Intramolecular Iodoamination | Base (e.g., K₂CO₃) | 2-(Iodomethyl)-1-azaspiro[4.5]decane biointerfaceresearch.com |

| Ester of an unsaturated acid | Iodolactonization | Base (e.g., NaHCO₃) | Spirocyclic iodolactone |

This approach provides an efficient route to complex spirocyclic systems, leveraging the inherent reactivity of the iodomethyl group to drive the formation of the heterocyclic ring. clockss.orgclockss.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.